(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a conjugated exocyclic double bond (5E configuration). The structure features:
- 3-ethyl substituent: Enhances lipophilicity and influences steric interactions during target binding.
- Benzylidene group: Substituted with a 2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl moiety, introducing electron-withdrawing (nitro) and electron-donating (methylthio) groups.
- 2-sulfanylidene group: Contributes to tautomerism and metal coordination capacity, which may modulate biological activity .
Thiazolidinone derivatives are recognized for their antifungal properties and inhibitory activity against viral enzymes like HCV-RNA polymerase .
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-3-20-18(22)17(27-19(20)25)11-13-10-14(21(23)24)6-9-16(13)26-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQINDHIGSHZTD-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:
Starting Materials: 4-methylthiophenol, 5-nitro-2-bromobenzaldehyde, and ethyl isothiocyanate.
Reaction Conditions: The reaction could be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives can act as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential to inhibit the growth of cancer cells.
Medicine
Anti-inflammatory: Shows potential in reducing inflammation.
Antidiabetic: Thiazolidinone derivatives are studied for their ability to improve insulin sensitivity.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Material Science:
Mechanism of Action
The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance:
Molecular Targets: Enzymes like cyclooxygenase (COX) for anti-inflammatory activity or protein tyrosine phosphatase 1B (PTP1B) for antidiabetic effects.
Pathways Involved: Inhibition of enzyme activity, leading to reduced production of inflammatory mediators or improved insulin signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact Analysis
- However, it may also contribute to cytotoxicity via redox cycling.
- Sulfanyl (S–) vs. Chloro (Cl) : The 4-methylphenylsulfanyl group in the target compound offers moderate hydrophobicity, whereas chloro substituents (e.g., ) provide stronger halogen bonding but higher environmental persistence.
Physicochemical and Predicted Properties
- Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than the benzyl-substituted analogue (logP ~4.2, ) but more than the methoxypropyl derivative (logP ~2.8, ).
- Solubility : Polar substituents (e.g., methoxypropyl in ) improve aqueous solubility, whereas nitro and chloro groups reduce it.
- Thermal Stability : The nitro group may lower decomposition temperatures (e.g., analogue has a predicted boiling point of 608°C, suggesting high stability).
Biological Activity
The compound (5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
The chemical structure of the compound is characterized by a thiazolidinone core, which is known for its pharmacological significance. Key properties include:
- Molecular Formula : C₁₉H₁₆N₂O₃S₃
- Molecular Weight : 416.537 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 571.7 °C at 760 mmHg
- LogP : 6.06, indicating significant lipophilicity .
Antimicrobial Activity
Thiazolidinone derivatives have been documented for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In vivo studies have demonstrated that thiazolidinones can reduce inflammation markers in models such as carrageenan-induced paw edema in mice. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests it may serve as a potent anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural components. Substituents on the aromatic rings can enhance or diminish activity:
- Electron-withdrawing groups (e.g., nitro groups) generally increase potency.
- Hydrophobic substituents improve interaction with biological targets, enhancing anti-inflammatory and anticancer effects .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
